2-[(3-Cyclopentylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-CYCLOPENTYLPROPANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a thiophene ring substituted with cyclopentylpropanoyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYCLOPENTYLPROPANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the cyclopentylpropanoyl group: This step often involves acylation reactions using cyclopentylpropanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-CYCLOPENTYLPROPANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-CYCLOPENTYLPROPANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-CYCLOPENTYLPROPANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-CYCLOPENTYLPROPANOYL)AMINO]-4,5-DIMETHOXYBENZOIC ACID
- 2-[(3-CYCLOPENTYLPROPANOYL)AMINO]-3-METHYLPENTANOIC ACID
Uniqueness
2-[(3-CYCLOPENTYLPROPANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H22N2O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H22N2O2S/c1-9-10(2)20-15(13(9)14(16)19)17-12(18)8-7-11-5-3-4-6-11/h11H,3-8H2,1-2H3,(H2,16,19)(H,17,18) |
InChI Key |
TTXTUNCRXPVJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.